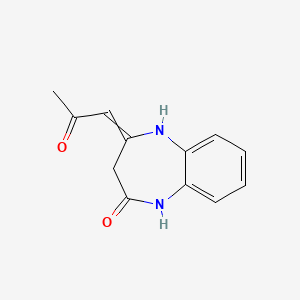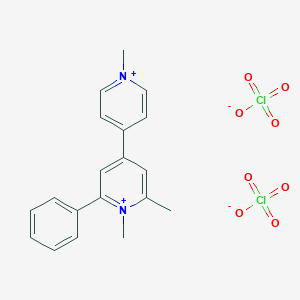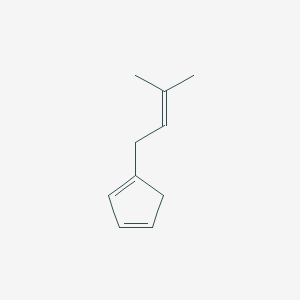
1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene is an organic compound that belongs to the class of cyclopentadienes. Cyclopentadienes are known for their conjugated diene systems, which make them highly reactive in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a cyclopentadiene ring substituted with a 3-methylbut-2-en-1-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene can be achieved through several synthetic routes. One common method involves the alkylation of cyclopenta-1,3-diene with 3-methylbut-2-en-1-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopenta-1,3-diene, followed by the addition of the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The conjugated diene system allows for electrophilic addition reactions, such as the addition of halogens or hydrogen halides.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Substitution: Nucleophilic substitution reactions can occur at the allylic position of the 3-methylbut-2-en-1-yl group.
Common Reagents and Conditions
Electrophilic Addition: Halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HCl, HBr) under mild conditions.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium, chromium trioxide (CrO₃) in acetic acid.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products Formed
Electrophilic Addition: Formation of 1,2- and 1,4-addition products.
Oxidation: Formation of epoxides, ketones, or carboxylic acids.
Substitution: Formation of substituted cyclopentadienes.
科学研究应用
1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 1-(3-Methylbut-2-en-1-yl)cyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in Diels-Alder reactions, forming cyclohexene derivatives. Additionally, its electrophilic and nucleophilic properties enable it to interact with enzymes and receptors, potentially modulating biological activities .
相似化合物的比较
Similar Compounds
Cyclopenta-1,3-diene: A simpler analog without the 3-methylbut-2-en-1-yl group.
1,3-Cyclohexadiene: A six-membered ring analog with similar reactivity.
Dicyclopentadiene: A dimer of cyclopentadiene with different physical and chemical properties.
Uniqueness
The presence of the 3-methylbut-2-en-1-yl group enhances its ability to participate in various chemical reactions and interact with biological targets .
属性
CAS 编号 |
112642-64-5 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC 名称 |
1-(3-methylbut-2-enyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H14/c1-9(2)7-8-10-5-3-4-6-10/h3-5,7H,6,8H2,1-2H3 |
InChI 键 |
PHQDPOIPMVGPBU-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=CC=CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


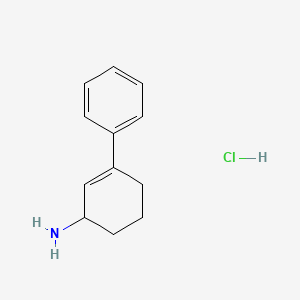
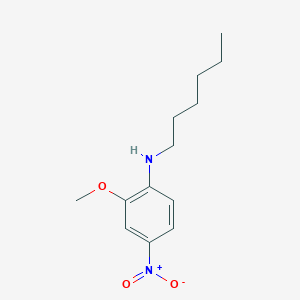
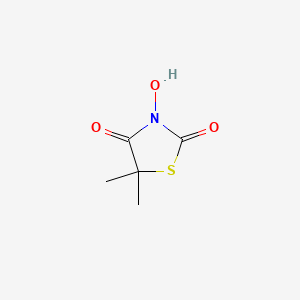
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
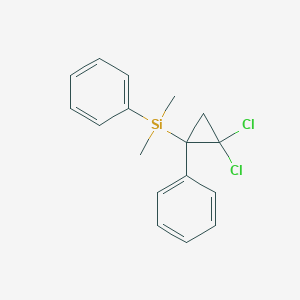
![Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B14313523.png)


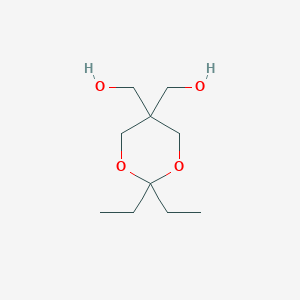
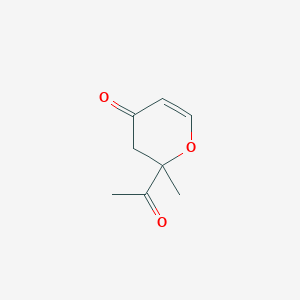
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)
![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)
